![molecular formula C11H14ClNO2 B2997208 (1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride CAS No. 1807940-83-5](/img/structure/B2997208.png)
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride
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Description
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is synthesized using specific methods and has unique biochemical and physiological effects that make it a valuable tool for researchers. In
Scientific Research Applications
Neurochemical Studies
This compound, due to its structural similarity to glycine, can serve as a potent and selective ligand for the glycine modulation site coupled to the N-methyl-D-aspartate (NMDA) receptor . This receptor mediates the action of excitatory amino acids in the brain’s neurotransmitter systems, making this compound valuable in neurochemical research for studying brain function and disorders.
Enzyme Inhibition
Cyclopropane derivatives have been found to exhibit a wide range of biological activities, including enzyme inhibition . This compound could potentially be used to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and aiding in the development of new therapeutic agents.
Antimicrobial and Antibiotic Research
The antimicrobial and antibiotic properties of cyclopropane derivatives make them candidates for the development of new antibiotics . Research into this compound could lead to the discovery of novel treatments for bacterial infections, addressing the growing concern of antibiotic resistance.
Cancer Research
Cyclopropane derivatives have shown antitumor activities . This compound could be used in cancer research to explore new pathways for cancer treatment, including the design of drugs that target specific cancer cell lines.
Material Science
Cyclopropanes are known for their unique reactivity due to the strain in their three-membered ring structure . This compound could be investigated for its potential applications in material science, particularly in the synthesis of new materials with desirable properties.
Synthetic Organic Chemistry
The compound’s structure makes it a valuable building block in synthetic organic chemistry . It can be used to develop new synthetic methodologies, including regio-, diastereo-, and enantio-selective reactions, which are crucial for creating complex organic molecules.
properties
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H/t8-,9+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSPOMRPAFEFDS-OULXEKPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3C[C@H]3N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride |
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